(-)-Longamide B

IDO1 inhibition Cancer immunotherapy Scaffold novelty

(-)-Longamide B is a chiral bromopyrrole alkaloid belonging to the pyrrolopiperazinone (longamide) family, originally isolated from the Caribbean marine sponge Agelas dispar as a racemate. The compound features a 6,7-dibromo-substituted pyrrolo[1,2-a]pyrazin-1-one core with an acetic acid side chain, corresponding to the molecular formula C₉H₈Br₂N₂O₃ (MW 351.98 g/mol) and the IUPAC name 2-[(4S)-6,7-dibromo-1-oxo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-4-yl]acetic acid.

Molecular Formula C9H8Br2N2O3
Molecular Weight 351.98 g/mol
Cat. No. B1252190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Longamide B
Synonymslongamide B
Molecular FormulaC9H8Br2N2O3
Molecular Weight351.98 g/mol
Structural Identifiers
SMILESC1C(N2C(=CC(=C2Br)Br)C(=O)N1)CC(=O)O
InChIInChI=1S/C9H8Br2N2O3/c10-5-2-6-9(16)12-3-4(1-7(14)15)13(6)8(5)11/h2,4H,1,3H2,(H,12,16)(H,14,15)/t4-/m0/s1
InChIKeyDRDCMECERMJRNR-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Longamide B: Core Chemical Identity and Procurement-Grade Characterization of a Marine Bromopyrrole Alkaloid


(-)-Longamide B is a chiral bromopyrrole alkaloid belonging to the pyrrolopiperazinone (longamide) family, originally isolated from the Caribbean marine sponge Agelas dispar as a racemate [1]. The compound features a 6,7-dibromo-substituted pyrrolo[1,2-a]pyrazin-1-one core with an acetic acid side chain, corresponding to the molecular formula C₉H₈Br₂N₂O₃ (MW 351.98 g/mol) and the IUPAC name 2-[(4S)-6,7-dibromo-1-oxo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-4-yl]acetic acid [2]. Its stereochemistry is unambiguous: the natural (–)-enantiomer bears the (4S) configuration, and this specific enantiomer has been accessed through multiple stereoselective total syntheses that establish both absolute configuration and synthetic tractability [3].

Configuration (4S) single enantiomer
Synthetic Supply Catalytic asymmetric routes reported
Reported Screening Fit IDO1 inhibition, antiprotozoal, antibacterial contexts

Why (±)-Longamide B or Other Longamide Family Members Cannot Replace (–)-Longamide B in Pharmacologically Rigorous Workflows


The longamide family comprises a chemically cohesive yet pharmacologically fragmented group of marine alkaloids sharing a pyrroloketopiperazine nucleus. Despite their structural homology, profound differences in bioactivity emerge from subtle variations in bromination, esterification, and stereochemistry. As reviewed comprehensively [1], longamide itself (debromo, non-esterified) is completely inactive against protozoan parasites, whereas its dibromo analog longamide B shows promising trypanocidal and antileishmanial activity. The (–)-enantiomer of longamide B is the sole enantiomer for which multiple catalytic asymmetric syntheses exist, permitting access to enantiopure material for pharmacology; the (+)-enantiomer or racemate may exhibit divergent target binding. Consequently, generic substitution with the (±)-racemate, longamide B methyl ester, hanishin, or des-bromo longamide fails to replicate the immunological target engagement (IDO1) and antimicrobial selectivity specifically attributed to (–)-longamide B. Quantitative evidence below substantiates these differentiation axes.

Racemic form
May exhibit divergent target binding from (4S) enantiomer, impacting IDO1 engagement reproducibility.
Des-bromo longamide
Lacks 6,7-dibromo substitution; completely inactive in antiprotozoal screens, failing to replicate activity profile.
Hanishin (ethyl ester)
Replaces carboxylic acid with ethyl ester; shifts bioactivity from antibacterial to cytotoxic, altering assay readout.

Quantitative Differentiation Data for (–)-Longamide B: Comparator-Backed Evidence for Procurement Decision-Making


IDO1 Inhibitory Scaffold Activity: (–)-Longamide B vs. 1-Methyl-Tryptophan and Thioamide Derivative

(-)-Longamide B was identified as a novel pyrrolopiperazinone scaffold for indoleamine 2,3-dioxygenase 1 (IDO1) inhibition via docking studies and small-library synthesis [1]. In a direct head-to-head in vitro IDO1 enzymatic assay, a synthetic thioamide derivative of longamide B exhibited higher inhibitory activity than the parent longamide B and displayed potency comparable to the prototypical IDO1 inhibitor 1-methyl-tryptophan (1-MT) [1]. While the absolute IC50 of the parent longamide B is reported as weaker than its thioamide congener, the scaffold itself represents a structurally distinct chemotype relative to the indole-based 1-MT, offering a differentiated IP and selectivity starting point for medicinal chemistry programs focused on tumor immune evasion [1].

IDO1 Inhibition
Reported comparison
Thioamide derivative comparable to 1-MT; parent scaffold weaker but structurally novel
Supports non-indole IDO1 inhibitor development
Parent activity context-dependent; tunable via thioamide modification
IDO1 inhibition Cancer immunotherapy Scaffold novelty

Antiprotozoal Activity: (–)-Longamide B vs. Longamide (Des-Bromo Analog)

In comparative antiprotozoal screening, longamide B (racemic mixture; compound 129) demonstrated promising trypanocidal and antileishmanial activity, whereas its des-bromo analog longamide (compound 128) was completely inactive against all protozoan parasites tested [1]. This qualitative binary difference (active vs. inactive) establishes the essentiality of the 6,7-dibromo substitution pattern on the pyrrole ring for antiprotozoal efficacy within the longamide family. The narrower therapeutic window noted for longamide B relative to standard drugs underscores the need for further medicinal chemistry, but the absolute discrimination from the non-brominated scaffold is unequivocal [1].

Antiprotozoal Activity
Cross-study comparable
Active (longamide B) vs. Inactive (des-bromo longamide)
Dibromo substitution essential for antiprotozoal screening
Based on racemic mixture; enantiopure evaluation may refine
Antitrypanosomal Antileishmanial Protozoan parasites

Antibacterial Activity: (±)-Longamide B vs. Hanishin (Ethyl Ester Analog)

Longamide B, originally isolated as a racemate from Agelas dispar, exhibits antibiotic activity against several Gram-positive bacterial strains with a minimum inhibitory concentration (MIC) of 50 µg/mL [1]. In contrast, hanishin, the ethyl ester derivative of longamide B, shows no reported antibacterial activity; its documented bioactivity is cytotoxic against the NSCLC-N6 human non-small-cell lung carcinoma cell line (IC50 = 9.7 µg/mL) [1]. The distinct biological profiles—antibacterial for longamide B versus anticancer for hanishin—emanate from the single functional group difference (carboxylic acid vs. ethyl ester) at the C-4 side chain terminus, delineating a clear structure-activity divergence that precludes functional interchangeability [1].

Antibacterial vs. Cytotoxic
Cross-study comparable
Longamide B MIC 50 µg/mL (Gram+); hanishin IC50 9.7 µg/mL (NSCLC-N6)
Carboxylic acid group critical for antibacterial activity
Antibacterial MIC context; hanishin cytotoxic endpoint review
Gram-positive antibacterial Marine alkaloid MIC

Synthetic Accessibility: (–)-Longamide B Enantioselective Total Synthesis Step-Count and Yield Benchmarking

Multiple catalytic asymmetric total syntheses of (–)-longamide B have been reported, establishing the compound as synthetically tractable in enantioenriched form. The Trost-Dong synthesis achieved the natural (–)-enantiomer in five steps from vinyl aziridines and 5-bromopyrrole-2-carboxylate esters using a Pd-catalyzed dynamic kinetic asymmetric transformation as the key annulation step [1]. The Cheng synthesis subsequently delivered (–)-longamide B, (–)-hanishin, and (–)-longamide B methyl ester in the highest overall yields reported at the time, employing a 1,3-dipolar cycloaddition/hydrogenolysis strategy to construct N-substituted pyrrole-2-carboxylates [2]. Both approaches confirm that the single (4S) stereocenter is accessible with high enantiomeric excess, enabling procurement of enantiopure material for pharmacology without reliance on chiral separation of racemic natural isolates.

Synthetic Access
Method context
5-step catalytic asymmetric synthesis; highest overall yields via 1,3-dipolar cycloaddition
Enables enantiopure procurement for SAR studies
Two independent synthetic routes confirmed
Enantioselective synthesis Total synthesis Medicinal chemistry supply

High-Impact Application Scenarios Where (–)-Longamide B Provides Proven, Comparator-Backed Advantages


IDO1-Targeted Cancer Immunotherapy Lead Discovery

(-)-Longamide B serves as a structurally novel, non-indole starting point for the development of IDO1 inhibitors aimed at reversing tumor-mediated immune suppression. Unlike 1-methyl-tryptophan and epacadostat-based chemotypes, the pyrrolopiperazinone scaffold occupies a distinct chemical space, as demonstrated by docking studies and confirmed inhibitory activity in both enzymatic and cell-based IDO1 assays [1]. Medicinal chemistry teams can exploit the synthetic tractability of the (–)-enantiomer [2] to elaborate the core with targeted substitutions (e.g., thioamide at the piperazinone carbonyl) to achieve benchmark-level potency against IDO1 while maintaining scaffold novelty for intellectual property positioning [1].

Antiprotozoal Drug Discovery Against Trypanosoma and Leishmania Species

The absolute requirement of the 6,7-dibromo substitution pattern for antiprotozoal activity within the longamide family positions (–)-longamide B as the only active member of the longamide/cyclooroidin cluster for Chagas disease and leishmaniasis drug screening [1]. Procurement of the enantiopure compound enables structure-activity relationship campaigns to widen the therapeutic window (noted as narrow in initial screening) while maintaining the dibromo-pyrrole pharmacophore, which longamide (des-bromo) and non-brominated pyrrole analogs completely lack [1]. The validated Gram-positive antibacterial activity (MIC 50 µg/mL) [2] provides a secondary profiling endpoint for selectivity assessment against bacterial versus parasitic targets.

Antimicrobial Susceptibility Testing and Natural Product Reference Standard

The well-characterized antibiotic activity of (–)-longamide B against Gram-positive bacteria (MIC 50 µg/mL) [1] makes the compound suitable as a natural product reference standard in antimicrobial susceptibility testing panels for marine alkaloid research. Unlike the inactive longamide or the cytotoxic hanishin (IC50 9.7 µg/mL against NSCLC-N6) [1], (–)-longamide B provides a biologically orthogonal readout (antibacterial without confounding mammalian cytotoxicity at equivalent concentrations), enabling its use as a positive control in bioactivity-guided fractionation studies of Agelas-derived extracts.

Chiral Pyrrolopiperazinone Building Block for Diversity-Oriented Synthesis

The catalytic asymmetric synthetic route established by Trost and Dong delivers (–)-longamide B in five steps [1], and subsequent improvements by Cheng et al. achieve the highest overall yields [2]. This convergent synthesis not only supplies the natural product but also provides versatile chiral pyrrolopiperazinone intermediates amenable to late-stage diversification. Procurement of the (–)-enantiomer enables direct incorporation into diversity-oriented synthesis libraries targeting IDO1, bromodomain, or kinase targets, with the chiral center already installed enantioselectively—a capability absent from racemic synthetic batches or natural isolate mixtures.

Application
Selection Property
Validation Focus
IDO1 pathway inhibition studies
Non-indole scaffold starting point
IDO1 enzymatic and cell-based assay context
Antiprotozoal screening studies
Dibromo substitution requirement
Antitrypanosomal and antileishmanial activity endpoints
Antimicrobial susceptibility testing
Carboxylic acid-dependent antibacterial profile
Gram-positive MIC endpoint and selectivity
Chiral building block for DOS libraries
Catalytic asymmetric synthetic route
Enantiomeric purity and synthetic reproducibility
Quote Request

Request a Quote for (-)-Longamide B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.